An In-Depth Technical Guide to Methyl 3-Fluoroazetidine-3-carboxylate: Structure, Properties, and Applications
An In-Depth Technical Guide to Methyl 3-Fluoroazetidine-3-carboxylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoroazetidine-3-carboxylate has emerged as a valuable and highly sought-after building block in modern medicinal chemistry. Its rigid four-membered azetidine core, combined with the unique stereoelectronic properties of the fluorine atom at a quaternary center, offers a compelling scaffold for the design of novel therapeutics. The strategic incorporation of this moiety can significantly influence the physicochemical and pharmacological properties of a lead compound, including its basicity, lipophilicity, metabolic stability, and conformational preference.[1][2] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and reactivity of methyl 3-fluoroazetidine-3-carboxylate, with a particular focus on its hydrochloride salt, the commercially prevalent and more stable form.
Chemical Structure and Conformation
The molecular structure of methyl 3-fluoroazetidine-3-carboxylate consists of a central four-membered azetidine ring. A fluorine atom and a methyl carboxylate group are attached to the C3 position, creating a chiral center. The presence of the electronegative fluorine atom significantly influences the electron distribution within the ring and the overall molecular conformation.
The azetidine ring is known for its puckered conformation, and the substituents at the C3 position play a crucial role in dictating the preferred ring pucker. The conformational analysis of 3-fluoroazetidine derivatives is complex, with the fluorine atom potentially exerting a stereoelectronic "gauche effect" with the nitrogen lone pair or the C-C bonds of the ring. This conformational rigidity can be exploited by medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target.
Caption: 2D structure of methyl 3-fluoroazetidine-3-carboxylate.
Physicochemical Properties
The majority of commercially available methyl 3-fluoroazetidine-3-carboxylate is in the form of its hydrochloride salt, which enhances its stability and handling properties.[2][3][4][5] The data presented below primarily pertains to this salt form unless otherwise specified.
| Property | Value | Source |
| Chemical Formula | C₅H₈FNO₂ | PubChemLite[6] |
| Molecular Weight | 133.12 g/mol (Free Base) | PubChemLite[6] |
| CAS Number | 1421920-61-7 (Hydrochloride Salt) | Sigma-Aldrich[3] |
| Chemical Formula (HCl) | C₅H₉ClFNO₂ | Moldb[7] |
| Molecular Weight (HCl) | 169.58 g/mol | Moldb[7] |
| Appearance | White to off-white solid | Sigma-Aldrich[2] |
| Purity | ≥97% | Sigma-Aldrich[4] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
Solubility: The hydrochloride salt is generally soluble in water and polar organic solvents.[5]
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the azetidine ring protons and the methyl ester protons. The protons on the carbons adjacent to the fluorine atom will likely exhibit splitting due to H-F coupling. Based on analogs like methyl 1-Boc-azetidine-3-carboxylate, the azetidine ring protons are expected in the range of 3.5-4.5 ppm, and the methyl ester singlet around 3.7 ppm.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the quaternary carbon bonded to the fluorine, which will appear as a doublet due to C-F coupling. The carbonyl carbon of the ester is expected in the range of 165-175 ppm. The azetidine ring carbons are anticipated to appear between 40 and 60 ppm.[9]
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a key tool for characterizing this molecule. It is expected to show a single resonance for the fluorine atom. The chemical shift will be dependent on the solvent and referencing standard used.
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show the molecular ion peak (M+) at m/z = 133 for the free base. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic peaks would include C-N stretching and C-F stretching vibrations.
Synthesis and Reactivity
The synthesis of methyl 3-fluoroazetidine-3-carboxylate typically involves a multi-step sequence starting from a suitable precursor, followed by the formation of the azetidine ring and subsequent fluorination and esterification. While a direct, one-pot synthesis is not commonly reported, several strategies have been developed for the synthesis of the core intermediate, 3-fluoroazetidine-3-carboxylic acid.[10]
A common approach involves the synthesis of a protected 3-hydroxyazetidine-3-carboxylate, followed by a dehydroxy-fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The ester can be introduced either before or after the fluorination step.
Caption: A generalized synthetic pathway to methyl 3-fluoroazetidine-3-carboxylate.
Experimental Protocol: Esterification of 1-Boc-3-fluoroazetidine-3-carboxylic Acid (Analog-Based)
The following is a representative protocol for the esterification of the N-Boc protected carboxylic acid, a key intermediate.
Materials:
-
1-Boc-3-fluoroazetidine-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
(Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add TMS-diazomethane (1.1-1.2 eq) dropwise to the stirred solution. A yellow color should persist, and gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired methyl 1-Boc-3-fluoroazetidine-3-carboxylate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture.
-
Anhydrous Solvents: TMS-diazomethane reacts with water.
-
Low Temperature: Controls the reactivity of the highly reactive TMS-diazomethane.
-
Acetic Acid Quench: Safely neutralizes any excess TMS-diazomethane.
Applications in Drug Discovery
The incorporation of the methyl 3-fluoroazetidine-3-carboxylate scaffold into drug candidates can have several beneficial effects:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the azetidine nitrogen. This can be advantageous for reducing off-target effects related to interactions with acidic biopolymers and for improving oral bioavailability.
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic oxidation at that position.
-
Conformational Restriction: The rigid azetidine ring can lock a flexible molecule into a more bioactive conformation, leading to increased potency.
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]
Caption: Key advantages of incorporating the 3-fluoroazetidine motif in drug design.
Safety and Handling
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting.[3]
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Methyl 3-fluoroazetidine-3-carboxylate is a valuable building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties offer a powerful tool for fine-tuning the characteristics of drug candidates. While detailed experimental data for the free base is scarce, the readily available hydrochloride salt provides a stable and versatile starting material for a wide range of synthetic transformations. As the demand for novel and effective therapeutics continues to grow, the importance of such fluorinated scaffolds in the design of next-generation medicines is certain to increase.
References
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Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2250–2253. [Link]
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Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
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Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of organic chemistry, 80(9), 4244–4258. [Link]
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Picois, N., Boutahri, Y., Milbeo, P., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]
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Chia, P. W., et al. (2012). 3-Fluoro-N-Methyl-D-Aspartic Acid (3F-NMDA) Stereoisomers as Conformational Probes for Exploring Agonist Binding at NMDA Receptors. Chemistry – A European Journal, 18(28), 8813-8819. [Link]
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PubChemLite. (n.d.). Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 17-30. [Link]
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ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
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Synthonix, Inc. (n.d.). Methyl azetidine-3-carboxylate hydrochloride - [M5857]. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (C5H8FNO2). Retrieved from [Link]
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Oakwood Chemical. (n.d.). Methyl 3-Fluoroazetidine-3-carboxylate Hydrochloride. Retrieved from [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
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